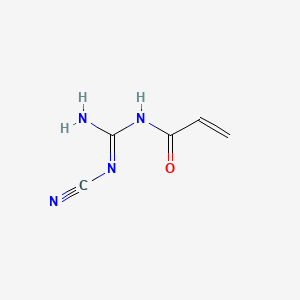
N-Acryloyl-N'-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acryloyl-N’-cyanoguanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of both acryloyl and cyanoguanidine functional groups, which contribute to its reactivity and utility in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acryloyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with cyanoguanidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of N-Acryloyl-N’-cyanoguanidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Acryloyl-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Acryloyl-N’-cyanoguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N-Acryloyl-N’-cyanoguanidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acryloyl-N’-cyanoguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
N-Acryloylindole-alkyne: Known for its use in imaging and profiling ligandable cysteines.
N-Acryloyl-N’-propyl piperazine: Utilized in the preparation of stimuli-responsive hydrogels.
Uniqueness
N-Acryloyl-N’-cyanoguanidine stands out due to its combination of acryloyl and cyanoguanidine groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions .
Properties
CAS No. |
7046-96-0 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N-(N'-cyanocarbamimidoyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N4O/c1-2-4(10)9-5(7)8-3-6/h2H,1H2,(H3,7,8,9,10) |
InChI Key |
CADVGKZQAHRVJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















